N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
Description
N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a 1,2,4-oxadiazole ring and a thiophene-carboxamide group.
Properties
IUPAC Name |
3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-thiophen-2-ylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-14-6-2-3-8-16(14)19-21-17(26-23-19)12-15-7-4-10-24(13-15)20(25)22-18-9-5-11-27-18/h2-3,5-6,8-9,11,15H,4,7,10,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVYUOIQDOBUKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)NC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(thiophen-2-yl)-3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound integrates a thiophene moiety, a piperidine structure, and an oxadiazole derivative, which are known for their pharmacological potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.52 g/mol. The compound's structure is characterized by the presence of a thiophene ring and an oxadiazole unit, which contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole moiety exhibit a wide range of biological activities, including:
- Anticancer : Several studies have reported that oxadiazole derivatives possess significant cytotoxicity against various cancer cell lines. For instance, derivatives have shown IC50 values in the micromolar range against human colon adenocarcinoma and breast cancer cell lines .
- Antimicrobial : The compound has demonstrated antibacterial and antifungal activities. The oxadiazole ring enhances the interaction with microbial enzymes, leading to inhibition of growth .
- Anti-inflammatory : Compounds similar to this compound have been shown to reduce inflammation markers in vitro and in vivo models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole moiety has been linked to the inhibition of key enzymes such as histone deacetylases (HDAC) and carbonic anhydrases (CA), which are involved in cancer progression and other diseases .
- Cell Cycle Arrest : Studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis through both intrinsic and extrinsic pathways .
- Receptor Interaction : The piperidine structure may facilitate binding to various receptors involved in signaling pathways related to inflammation and cancer progression.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Anticancer Activity :
- Antimicrobial Efficacy :
Data Table: Biological Activities
Comparison with Similar Compounds
Structural Analogs and Anti-TB Activity
Key Observations :
- C22 demonstrates superior binding affinity to InhA (a key enzyme in mycolic acid biosynthesis) compared to the first-line drug Isoniazid. The 4-fluorophenyl group likely enhances electron-withdrawing effects, improving target interaction, while the 2-methylphenyl contributes to hydrophobic packing .
- The target compound replaces the 4-fluorophenyl in C22 with an o-tolyl group , which may increase steric bulk and hydrophobicity. This substitution could alter binding kinetics or metabolic stability, though experimental validation is required.
- C29 , a tetrazole derivative, targets EthR, a regulator of ethionamide activation. Its distinct scaffold highlights the versatility of oxadiazole/tetrazole hybrids in targeting diverse TB pathways .
Pharmacokinetic and Metabolic Comparisons
Metabolic Stability and CYP Interactions
- C22 and C29 were screened for cytochrome P450 (CYP) metabolism.
- The o-tolyl group could slow CYP2C9-mediated clearance due to steric hindrance .
Drug-Likeness Parameters
| Parameter | C22 | Target Compound (Predicted) |
|---|---|---|
| Molecular Weight | 408.4 g/mol | ~350–370 g/mol |
| LogP | 3.1 | ~3.5 (higher lipophilicity) |
| Hydrogen Bonding | 2 acceptors, 1 donor | Similar (2 acceptors, 1 donor) |
The target compound’s higher logP (predicted) due to the o-tolyl group may enhance membrane permeability but could also increase off-target binding risks.
Commercially Available Analogs
- 3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(thiophen-2-yl)piperidine-1-carboxamide (BK64507) :
- CAS: 1705549-84-3
- Molecular Formula: C16H20N4O2S
- Structural Difference: Cyclopropyl replaces o-tolyl on the oxadiazole ring.
- Implication: The smaller cyclopropyl group may reduce steric hindrance, improving binding to flat enzymatic pockets compared to bulky o-tolyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
